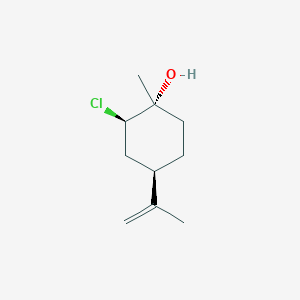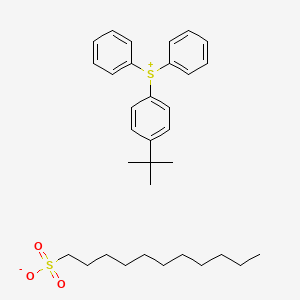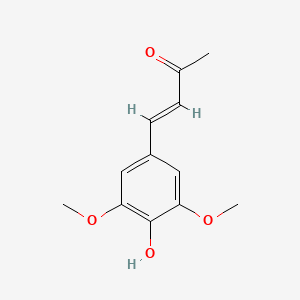![molecular formula C24H56N6 B12570254 N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine CAS No. 195326-71-7](/img/structure/B12570254.png)
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine is a complex organic compound known for its unique structure and versatile applications. This compound features a butane-1,4-diamine core with four 3-(dimethylamino)propyl groups attached to the nitrogen atoms. It is often used in various chemical and industrial processes due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 3-(dimethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The process requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over the reaction parameters, resulting in a high-quality product suitable for various applications.
化学反应分析
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amines.
科学研究应用
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which N1,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine exerts its effects involves its interaction with various molecular targets. The compound’s multiple dimethylamino groups allow it to form stable complexes with metal ions and other molecules, facilitating catalytic processes and enhancing reactivity. The pathways involved often include coordination chemistry and nucleophilic interactions.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A simpler analogue with similar reactivity but fewer functional groups.
N,N,N’,N’-Tetrakis(4-nitrophenyl)benzene-1,4-diamine: Another complex diamine with different substituents, leading to varied applications.
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine stands out due to its multiple dimethylamino groups, which provide enhanced reactivity and versatility in various chemical processes. Its ability to form stable complexes and participate in diverse reactions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
195326-71-7 |
|---|---|
分子式 |
C24H56N6 |
分子量 |
428.7 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrakis[3-(dimethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C24H56N6/c1-25(2)15-11-21-29(22-12-16-26(3)4)19-9-10-20-30(23-13-17-27(5)6)24-14-18-28(7)8/h9-24H2,1-8H3 |
InChI 键 |
LUKFNHHRTVQFIS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN(CCCCN(CCCN(C)C)CCCN(C)C)CCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


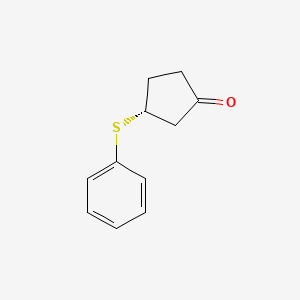
![3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]pyridine-4-carbaldehyde](/img/structure/B12570183.png)

![8-[(4-Methylbenzene-1-sulfonyl)methyl]tetrazolo[1,5-b]pyridazine](/img/structure/B12570190.png)
![4-{[(4-Methylbenzene-1-sulfonyl)imino]methyl}phenyl acetate](/img/structure/B12570197.png)
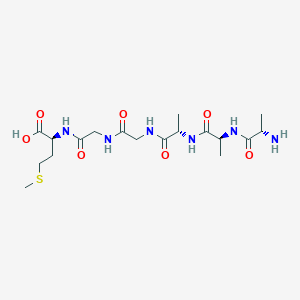
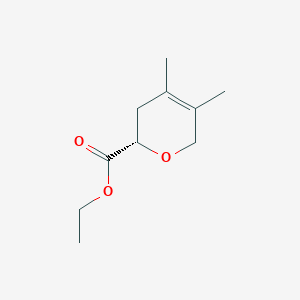
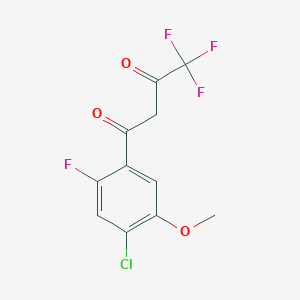
![2-{(E)-[(10-Methyl-10H-phenothiazin-3-yl)methylidene]amino}benzoic acid](/img/structure/B12570237.png)
